molecular formula C5HBrF3NO3 B2591047 5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1240605-58-6

5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2591047
CAS No.: 1240605-58-6
M. Wt: 259.966
InChI Key: MJSVAKMLDOHRDG-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a trifluoromethyl group, and a carboxylic acid group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide (CO2) under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Trifluoromethylation: Trifluoromethyl iodide (CF3I) with a base like potassium carbonate (K2CO3).

    Carboxylation: Carbon dioxide (CO2) under high pressure and temperature.

Major Products

    Substituted Oxazoles: Products with various substituents replacing the bromine atom.

    Oxidized Derivatives: Compounds with different oxidation states of the oxazole ring.

    Coupled Products: Complex molecules formed through coupling reactions with other aromatic or aliphatic groups.

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of an oxazole ring.

    2-Bromo-5-(trifluoromethyl)benzaldehyde: Contains a benzene ring with similar substituents.

Uniqueness

5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is unique due to its oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3NO3/c6-2-1(3(11)12)10-4(13-2)5(7,8)9/h(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSVAKMLDOHRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(=N1)C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240605-58-6
Record name 5-bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
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